molecular formula C10H9N3O3 B13733076 Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo-

Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo-

Cat. No.: B13733076
M. Wt: 219.20 g/mol
InChI Key: YFJUMAWZEGIRIL-UHFFFAOYSA-N
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Description

Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a versatile molecule for chemical synthesis and research.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

N-[(5-cyano-2-hydroxy-4-methyl-6-oxo-1H-pyridin-3-yl)methylidene]acetamide

InChI

InChI=1S/C10H9N3O3/c1-5-7(3-11)9(15)13-10(16)8(5)4-12-6(2)14/h4H,1-2H3,(H2,13,15,16)

InChI Key

YFJUMAWZEGIRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C=NC(=O)C)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the condensation of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method is advantageous due to its high yield and the absence of a catalyst.

Industrial Production Methods

Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of environmentally friendly solvents and conditions is emphasized to ensure sustainability and reduce the environmental impact. The process typically involves heating the reactants to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is unique due to its complex structure and the presence of multiple functional groups, which provide it with diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

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